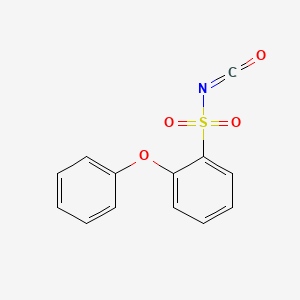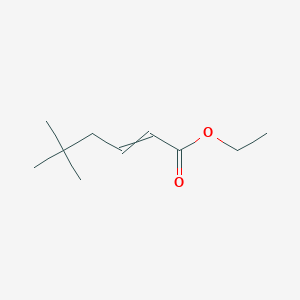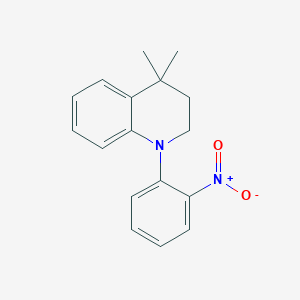
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring
Vorbereitungsmethoden
The synthesis of 1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxyphenylhydrazine with an appropriate brominated ketone under acidic conditions to form the indazole ring. The reaction is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or employing continuous flow reactors .
Analyse Chemischer Reaktionen
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation or signal transduction pathways, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indole: This compound has a similar structure but lacks the ethyl and bromo substituents. It may exhibit different biological activities and chemical reactivity.
5-(4-Methoxyphenyl)-1H-imidazole: This compound contains an imidazole ring instead of an indazole ring. It may have different pharmacological properties and applications.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound has a tetrazole ring and may be used in different chemical and biological contexts .
Eigenschaften
Molekularformel |
C16H15BrN2O |
|---|---|
Molekulargewicht |
331.21 g/mol |
IUPAC-Name |
6-bromo-3-ethyl-1-(4-methoxyphenyl)indazole |
InChI |
InChI=1S/C16H15BrN2O/c1-3-15-14-9-4-11(17)10-16(14)19(18-15)12-5-7-13(20-2)8-6-12/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
AFOVOWKDWWLQER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C2=C1C=CC(=C2)Br)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[[(allyloxy)carbonyl]amino]malonate](/img/structure/B8497005.png)
![3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine](/img/structure/B8497012.png)




![Trimethyl({4-[(4-methylphenyl)ethynyl]phenyl}ethynyl)silane](/img/structure/B8497067.png)






